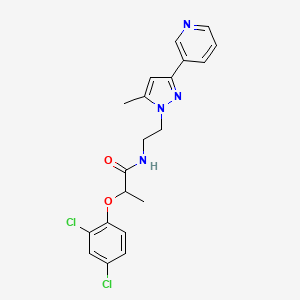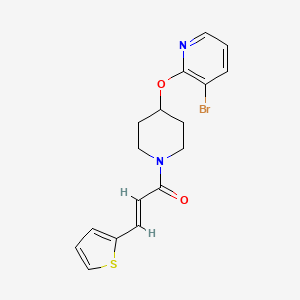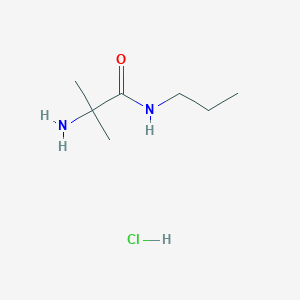
2-Amino-2-methyl-N-propylpropanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-N-propylpropanamide hydrochloride is an organic compound with the molecular formula C7H17ClN2O. It is a derivative of propanamide, characterized by the presence of an amino group and a methyl group attached to the central carbon atom, along with a propyl group on the nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-N-propylpropanamide hydrochloride typically involves the reaction of 2-amino-2-methylpropanamide with propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:
2-Amino-2-methylpropanamide+Propylamine+HCl→2-Amino-2-methyl-N-propylpropanamide hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the yield and minimize by-products. Purification is typically achieved through crystallization or recrystallization techniques.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of imines or oxides.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
2-Amino-2-methyl-N-propylpropanamide hydrochloride finds applications across various scientific fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein modifications due to its reactive amino group.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals targeting neurological and metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-N-propylpropanamide hydrochloride involves its interaction with various molecular targets, primarily through its amino and amide groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with biological molecules, influencing their structure and function. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
2-Amino-2-methylpropanamide: Lacks the propyl group, leading to different reactivity and applications.
N-Propylpropanamide: Lacks the amino group, affecting its interaction with biological targets.
2-Amino-2-methyl-N-ethylpropanamide: Similar structure but with an ethyl group instead of a propyl group, resulting in different physical and chemical properties.
Uniqueness: 2-Amino-2-methyl-N-propylpropanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly useful in applications requiring precise molecular modifications and interactions.
Propriétés
IUPAC Name |
2-amino-2-methyl-N-propylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-4-5-9-6(10)7(2,3)8;/h4-5,8H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWNLRYLNNKEQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
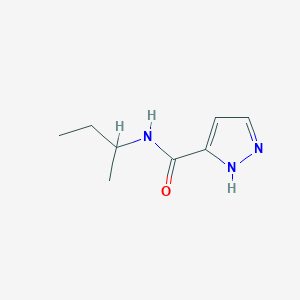
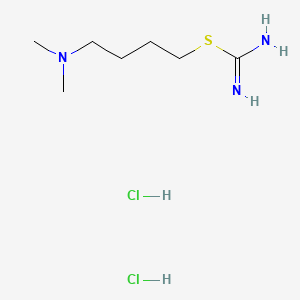
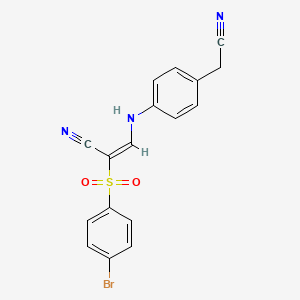
![1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B2855919.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2855920.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2855921.png)
![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2855924.png)
![4-cyano-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855926.png)
![4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2855927.png)
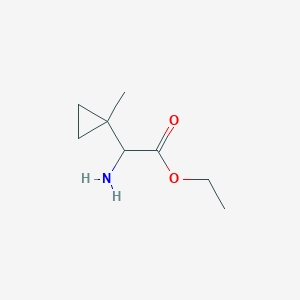
![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)
